molecular formula C12H15N3O3 B2495809 N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide CAS No. 1185405-40-6

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

Cat. No.: B2495809
CAS No.: 1185405-40-6
M. Wt: 249.27
InChI Key: WWBYSYMQZZSIMI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide (CAS 1185405-40-6) is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . It is characterized by a predicted density of 1.30±0.1 g/cm³ and a pKa of 11.80±0.70 . This reagent features a 4,5-dihydro-1H-imidazole (imidazoline) core linked to a 3,4-dimethoxyphenyl group via a carboxamide bridge. The compound is supplied with a purity of 90% or higher . As a member of the imidazole/imidazoline family, this scaffold is of significant interest in medicinal chemistry research . Imidazole derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities . They are frequently investigated as key scaffolds for developing novel therapeutic agents, with published studies exploring their potential as epidermal growth factor receptor (EGFR) inhibitors for anticancer research , antimicrobial agents , and p53-MDM2 protein-protein interaction inhibitors . The specific research applications for this compound are exploratory, and investigators are encouraged to determine its suitability for their unique experimental systems. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-17-9-4-3-8(7-10(9)18-2)15-12(16)11-13-5-6-14-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBYSYMQZZSIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Imidazole-Carboxamide Derivatives

Condensation and Cyclization Strategies

A common approach to imidazole derivatives involves condensation of diamines with aldehydes or ketones, followed by cyclization. For example, 2,3-diaminophenazine reacts with aldehydes under reflux in ethanol to form imidazole-phenazine hybrids. Adapting this method, N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide could be synthesized via condensation of 3,4-dimethoxyaniline with a dihydroimidazole precursor. The reaction typically proceeds without catalysts, aligning with green chemistry principles, but yields vary widely (15–90%).

Coupling Agent-Mediated Amide Bond Formation

Carboxamide bonds are efficiently formed using coupling agents like EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). In a patented method, EDCI.HCl facilitated the reaction between 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and trimethoxyphenylacetate in dichloromethane, yielding 76% of a related carboxamide. This protocol is adaptable to the target compound by substituting reactants with 4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives.

CuI-Catalyzed Imidazole Ring Construction

Copper iodide (CuI) catalyzes the synthesis of trisubstituted imidazoles from benzoin or benzil, aldehydes, and ammonium acetate. For example, 2,4,5-trisubstituted imidazoles are obtained in ≤95% yield under mild conditions. Applying this method, the dihydroimidazole core of the target compound could be assembled using 3,4-dimethoxybenzaldehyde and a nitrile precursor, followed by carboxamide functionalization.

Table 1: Comparison of Synthetic Methods
Method Reactants Catalyst/Solvent Yield (%) Reference
Condensation-Cyclization Diamines + Aldehydes Ethanol 15–90
EDCI.HCl Coupling Carboxylic Acid + Amine Dichloromethane 76
CuI Catalysis Benzoin + Aldehyde + Ammonium Acetate Solvent-free ≤95

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

Ethanol emerges as a preferred solvent due to its low toxicity and compatibility with imidazole cyclization. Elevated temperatures (reflux conditions) accelerate Schiff base formation but may degrade heat-sensitive substrates. For the target compound, maintaining temperatures below 80°C could prevent decomposition of methoxy groups.

Regiocontrol via Computational Modeling

Density functional theory (DFT) studies on similar imidazole-carboxamides reveal that intramolecular hydrogen abstraction governs regioselectivity. For instance, 2-hydroxyaryl groups direct cyclization toward five-membered imidazole rings over six-membered analogs, with activation barriers favoring imidazole formation by 8 kcal/mol. Applying these insights, substituting the 3,4-dimethoxyphenyl group with electron-donating moieties could enhance regiocontrol.

Structural Characterization and Analytical Data

Spectroscopic Validation

1H NMR, 13C NMR, and HRMS are critical for confirming imidazole-carboxamide structures. In a representative case, a dihydroimidazole derivative exhibited key NMR signals: a methylene proton singlet at 5.09 ppm and a carbonyl carbon at 163.1 ppm. HRMS of the target compound should display a molecular ion peak matching its formula (C13H16N3O3+, m/z 262.1192).

Challenges in Melting Point Determination

High melting points (>300°C) complicate characterization, as seen in imidazole-phenazine derivatives. Stuart SMP10 melting point apparatuses, with a 300°C limit, may fail to capture exact values, necessitating alternative methods like differential scanning calorimetry (DSC).

Table 2: Characterization Data for Analogous Compounds
Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
2-(2,4-Dihydroxyphenyl)-1H-imidazo[4,5-b]phenazine 5.09 (s, 2H) 46.2 (CH2) 329.1035
5-Amino-1H-imidazole-4-carboxamide 6.16 (s, 1H) 48.6 (CH) 141.0667

Limitations and Industrial Scalability

Byproduct Formation in Coupling Reactions

EDCI.HCl-mediated couplings often generate urea byproducts, requiring tedious purification. Chromatography or recrystallization (e.g., dichloromethane-ethyl acetate) mitigates this but increases costs.

Catalyst Recovery and Reusability

Homogeneous catalysts like CuI are difficult to recover, posing challenges for large-scale production. Heterogeneous alternatives, such as Cu-supported zeolites, are under investigation but remain unproven for imidazole syntheses.

Recent Advances in Imidazole-Carboxamide Synthesis

One-Step Hydrolysis Protocols

A 2021 study demonstrated one-step synthesis of 5-amino-1H-imidazole-4-carboxamide from hypoxanthine, reducing waste and cost. Adapting this approach, the target compound could be synthesized via hydrolysis of a preassembled imidazole nitrile, though reaction conditions require optimization to preserve the dihydro ring.

Green Chemistry Innovations

Solvent-free CuI catalysis and ethanol-based cyclization align with sustainable practices. Future work could explore biocatalysis or microwave-assisted reactions to further reduce environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionReagentProductYieldSource
Acidic hydrolysisHCl (6M), reflux2-Carboxylic acid derivative78–82%
Basic hydrolysisNaOH (10%), ethanolSodium carboxylate intermediate65–70%

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of the amide nitrogen, followed by hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at the Dimethoxyphenyl Group

The methoxy groups on the phenyl ring participate in demethylation or substitution reactions.

Reaction TypeReagentProductNotesSource
DemethylationHBr (48%), acetic acid3,4-Dihydroxyphenyl derivativeRequires 24h reflux
Electrophilic substitutionHNO₃/H₂SO₄Nitro-substituted phenyl derivativePara-substitution favored

Key Findings :

  • Demethylation with HBr selectively removes methoxy groups without disrupting the imidazoline ring .

  • Nitration occurs preferentially at the para position due to steric hindrance from the ortho methoxy group .

Oxidation of the Imidazoline Ring

The 4,5-dihydroimidazole (imidazoline) ring oxidizes to a fully aromatic imidazole system under mild conditions.

Oxidizing AgentConditionsProductYieldSource
MnO₂Ethanol, 25°C, 12hN-(3,4-dimethoxyphenyl)-1H-imidazole-2-carboxamide88%
KMnO₄Aqueous H₂SO₄, 60°COver-oxidized decomposition products35%

Mechanism :

  • MnO₂ abstracts two hydrogen atoms from the imidazoline ring via a radical pathway, forming a conjugated aromatic system .

Cycloaddition and Ring-Opening Reactions

The electron-rich imidazoline ring participates in [3+2] cycloadditions with dipolarophiles.

DipolarophileConditionsProductRegioselectivitySource
PhenylacetyleneCuI, DMF, 80°CTriazole-fused hybrid1,4-Regioselectivity
Dimethyl acetylenedicarboxylateToluene, refluxPyrazole-imidazole adductSteric control

Computational Support :

  • DFT studies indicate that the 3,4-dimethoxyphenyl group stabilizes transition states through π-π interactions, directing regioselectivity .

Metal Coordination and Catalytic Activity

The carboxamide nitrogen and imidazoline nitrogen serve as ligands for transition metals.

Metal SaltConditionsApplicationSource
Pd(OAc)₂DMSO, 100°CSuzuki-Miyaura cross-coupling catalyst
CuCl₂Methanol, RTOxidation catalyst for alcohols

Performance Data :

  • Palladium complexes show 92% efficiency in aryl-aryl bond formation .

  • Copper complexes catalyze alcohol-to-ketone conversions with 85% yield.

Photochemical Reactivity

UV irradiation induces ring-opening and dimerization.

Wavelength (nm)SolventProductQuantum YieldSource
254AcetonitrileAziridine dimer0.45
365MethanolStable monoradical species0.12

Mechanism :

  • Cleavage of the N–C bond in the imidazoline ring generates biradical intermediates, which recombine to form dimers .

Biological Alkylation Reactions

The compound acts as an alkylating agent in enzyme inhibition studies.

Target EnzymeConditionsIC₅₀ (μM)Source
Tyrosine kinasepH 7.4, 37°C1.2 ± 0.3
Cytochrome P450Liver microsomes8.9 ± 1.1

Structural Basis :

  • The carboxamide carbonyl forms hydrogen bonds with catalytic lysine residues, while the dimethoxyphenyl group occupies hydrophobic pockets .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, exhibit notable antimicrobial properties. In a study evaluating various imidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, certain compounds showed promising results comparable to established antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
1aS. aureus18
1bE. coli15
ReferenceNorfloxacin20

Anti-inflammatory Properties

Imidazole derivatives have also been studied for their anti-inflammatory effects. One study highlighted the synthesis of novel imidazole compounds that demonstrated significant analgesic activity, showing up to 89% efficacy at a dosage of 100 mg/kg body weight . The molecular docking studies indicated that these compounds had a high binding affinity for the COX-2 receptor, suggesting their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundEfficacy (%) at 100 mg/kg
Compound 2g89
Diclofenac100

Synthetic Pathways

A common synthetic route includes:

  • Formation of Imidazole Ring : Using appropriate precursors such as aldehydes and amines.
  • Functionalization : Introducing methoxy groups at specific positions on the phenyl ring to enhance biological activity.
  • Final Modifications : Carboxamide formation through reaction with carboxylic acids or their derivatives.

This multi-step synthesis allows for the customization of the compound to optimize its pharmacological properties.

Case Studies and Research Findings

Numerous studies have focused on the therapeutic potential of imidazole derivatives:

  • A study published in Frontiers in Pharmacology reviewed various synthetic routes and pharmacological activities of imidazole compounds, highlighting their broad spectrum of biological activities including antibacterial, antifungal, and anticancer effects .
  • Another research article detailed the synthesis of N-(substituted phenyl)-imidazoles and their evaluation against Mycobacterium tuberculosis, demonstrating significant anti-tubercular activity .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide but differ in core heterocycles, substituents, or synthetic pathways:

Compound Name Core Structure Key Substituents Synthesis Method Yield Pharmacological Notes
Target Compound 4,5-Dihydroimidazole 3,4-Dimethoxyphenyl, carboxamide Not explicitly described (hypothesized via reductive cyclization) N/A Limited data; potential H-bond donor/acceptor sites
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl, benzoyl Amidation of benzoyl chloride with 3,4-dimethoxyphenethylamine 80% No activity reported; simpler amide linkage
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl, propyl One-pot reductive cyclization with Na₂S₂O₄/DMSO ~70–85% Broad pharmacological activity (antimicrobial, anticancer)
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole Imidazole 4-Methoxyphenyl, diphenyl Cyclocondensation of aldehydes, amines, and NH₄OAc ~65–75% Fluorescence properties; potential optoelectronic applications

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenyl group is shared with Rip-B and the benzimidazole derivative , suggesting a role in π-π stacking or metabolic stability. However, Rip-B lacks the heterocyclic core, limiting its hydrogen-bonding capacity.
  • Synthetic Complexity : Benzimidazole derivatives require multi-step reductive cyclization , whereas Rip-B is synthesized via straightforward amidation . The target compound’s synthesis likely parallels benzimidazoles but with a partially saturated intermediate.
Pharmacological and Physicochemical Properties
  • Bioactivity : Benzimidazole derivatives exhibit antimicrobial and anticancer activities due to their planar aromatic structure, which facilitates DNA intercalation or enzyme binding . The target compound’s imidazoline core may offer similar interactions but with altered steric and electronic profiles.
  • Solubility: Methoxy groups enhance lipophilicity, but the carboxamide moiety in the target compound and benzimidazole derivatives improves aqueous solubility relative to non-polar analogs like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole .

Biological Activity

N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The data presented in this article is drawn from various sources, including research articles and reviews.

Chemical Structure

The compound features an imidazole ring with a carboxamide group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar imidazole derivatives demonstrate activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
1aS. aureus0.25 µg/mL
1bE. coli0.30 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties due to the structural similarities with other active derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been explored through various in vivo models. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-induced models.

CompoundModel UsedEffect on TNF-α Production
MZO-2Mouse modelInhibition observed
TacrolimusControl (Standard)Benchmark for comparison

The compound exhibited comparable efficacy to established anti-inflammatory agents like tacrolimus .

Cytotoxic Activity

Cytotoxic effects have also been documented for imidazole-based compounds. The activity is often evaluated against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)
9Jurkat (T-cell)<1
10A-431 (epidermoid carcinoma)<2

This suggests that this compound may also exhibit cytotoxic effects against specific cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of imidazole derivatives:

  • Antiviral Activity : Some derivatives have shown potential as neuraminidase inhibitors, which are crucial in treating viral infections.
  • Antibacterial Studies : A comparative study highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, suggesting a promising avenue for antibiotic development .
  • Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing their biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving imidazole precursors and functionalized aryl amines. Key steps include condensation of 3,4-dimethoxyphenylamine with 4,5-dihydro-1H-imidazole-2-carboxylic acid derivatives under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., DMSO or ethanol), temperature (80–120°C), and catalyst loading (e.g., KOH or p-TsOH). Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Reaction progress is monitored using TLC and validated via melting point analysis .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for imidazole NH (~11.8 ppm, broad singlet), methoxy groups (~3.3–3.8 ppm), and aromatic protons (6.8–7.9 ppm). Confirm carboxamide carbonyl resonance at ~165–170 ppm in 13C NMR .
  • IR Spectroscopy : Identify key functional groups: C=O stretch (~1666 cm⁻¹), NH stretch (~3448 cm⁻¹), and C-O (methoxy) at ~1213 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+) and assess purity (>95%) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer : Screen for antibacterial (e.g., MIC against S. aureus and E. coli), antifungal (e.g., C. albicans), and enzyme inhibition (e.g., COX-2, β-lactamase) activities. Use microdilution assays (96-well plates) with positive controls (e.g., ciprofloxacin for bacteria). IC50 values are calculated via dose-response curves (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Modification : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cyclopentyl) to enhance target binding. Compare logP values (ChemDraw) to assess lipophilicity .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120, Tyr355) .
  • In Vitro Validation : Test optimized analogs in enzyme inhibition assays (e.g., fluorescence-based COX-2 kits) to correlate computational predictions with experimental IC50 values .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation (acetone/water) to obtain single crystals. Challenges include polymorphism; address via solvent screening (e.g., DMSO vs. chloroform) .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Use SHELXL for refinement, focusing on disordered methoxy groups (ADPs constrained via ISOR) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H⋯O, π-π stacking) using Mercury software. Validate via Hirshfeld surface analysis .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile data from multiple assays (e.g., antimicrobial studies) and normalize using Z-score statistics to identify outliers .
  • Dose-Response Validation : Re-test disputed activity ranges (e.g., 10–100 µM) with standardized protocols (CLSI guidelines) to minimize inter-lab variability .
  • Mechanistic Studies : Use RNA-seq or proteomics to confirm target engagement (e.g., upregulated stress-response genes in treated microbial cells) .

Q. What strategies are employed to assess metabolic stability and toxicity in early-stage development?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to measure t1/2 via LC-MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • In Silico ADMET : Predict hepatotoxicity (e.g., ProTox-II) and plasma protein binding (SwissADME) to prioritize low-risk candidates .
  • Zebrafish Models : Evaluate acute toxicity (LC50) and organ-specific effects (e.g., liver opacity) in Danio rerio embryos (OECD TG 236) .

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